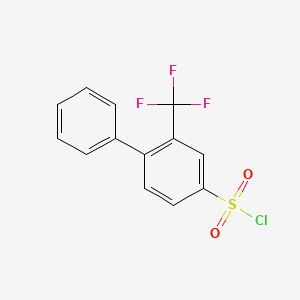

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H8ClF3O2S. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a trifluoromethyl group and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride typically involves the reaction of 2-(Trifluoromethyl)biphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:

- Dissolving 2-(Trifluoromethyl)biphenyl in an inert solvent such as dichloromethane.

- Adding chlorosulfonic acid dropwise while maintaining the temperature below 10°C.

- Stirring the reaction mixture for several hours until the reaction is complete.

- Quenching the reaction with ice-cold water and extracting the product with an organic solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, under mild conditions.

Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles like thiols or amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like amines or alcohols in the presence of a base.

Nucleophilic Substitution: Thiols or amines in the presence of a base.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

Substituted Biphenyls: Formed through coupling reactions.

Sulfonamides and Sulfonates: Formed through nucleophilic substitution.

Scientific Research Applications

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is used in various scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the development of bioactive compounds and enzyme inhibitors.

Medicine: As an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the biphenyl moiety.

Biphenyl-4-sulfonyl chloride: Lacks the trifluoromethyl group.

Uniqueness: 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups on the biphenyl scaffold. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of sulfonyl chlorides typically involves the reaction of biphenyl derivatives with chlorosulfonic acid or sulfur trioxide in the presence of a trifluoromethyl group. The introduction of the trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Cytotoxicity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant cytotoxic activity against various cancer cell lines. For instance, in a study evaluating novel arylsulfonamide derivatives, compounds with trifluoromethyl substitutions showed higher inhibitory effects compared to controls such as 5-FU (5-fluorouracil) .

Table 1: Cytotoxic Activity of Trifluoromethyl Aryl Sulfonamides

| Compound | Cell Line Tested | IC50 (µg/mL) | Remarks |

|---|---|---|---|

| 10l | A549 | 8.5 | Higher activity than control |

| 10p | HeLa | 12.3 | Significant inhibition |

| 10q | MCF7 | 5.0 | Most potent compound tested |

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of biphenyl sulfonamides. Modifications to the biphenyl structure can lead to variations in potency and selectivity against different cancer cell lines. For example, altering the position of substituents on the biphenyl ring has been shown to significantly affect cytotoxicity .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study focused on the antiproliferative effects of various arylsulfonamides revealed that compounds with a trifluoromethyl group demonstrated improved efficacy against breast cancer cell lines (MCF7 and MDA-MB231). The introduction of this group led to an increase in potency by up to four-fold compared to non-trifluoromethylated analogs .

Case Study 2: Pharmacokinetic Profile

In vivo studies indicated that certain trifluoromethyl-substituted biphenyl sulfonamides exhibited favorable pharmacokinetic properties, including enhanced bioavailability and reduced toxicity at therapeutic doses. This suggests potential for development as therapeutic agents in oncology .

Properties

Molecular Formula |

C13H8ClF3O2S |

|---|---|

Molecular Weight |

320.71 g/mol |

IUPAC Name |

4-phenyl-3-(trifluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C13H8ClF3O2S/c14-20(18,19)10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h1-8H |

InChI Key |

MREPBRNIVHCZLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.